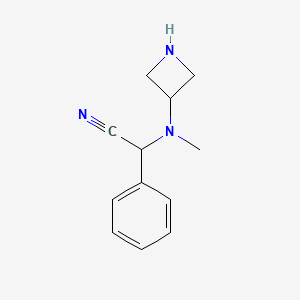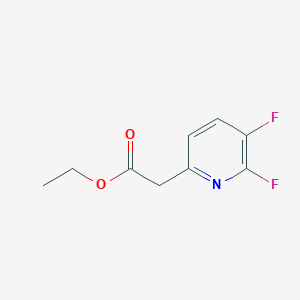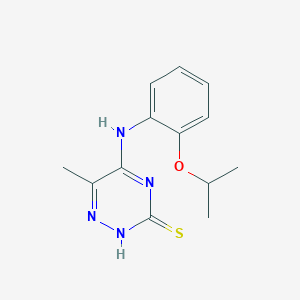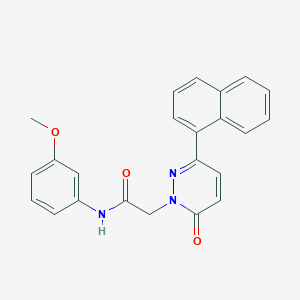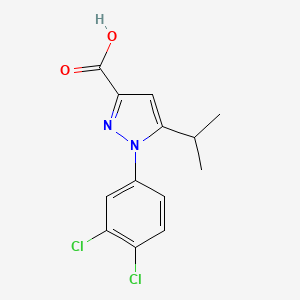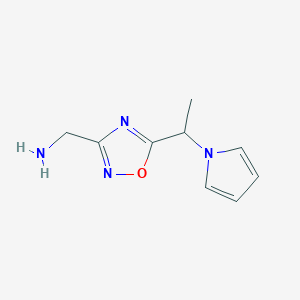
4-Bromo-1-methyl-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-2-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, where a bromine atom, a methyl group, and a trifluoromethoxy group are substituted at the 4th, 1st, and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-bromo-1-methylbenzene.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a reagent like trifluoromethyl ether in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired substitution occurs efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and chemical processes.
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethoxy-substituted benzene derivatives on biological systems. It may also serve as a building block for the synthesis of pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it suitable for use in specialized chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene exerts its effects depends on the specific context in which it is used. Generally, the trifluoromethoxy group can influence the compound’s reactivity and interaction with other molecules. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Molecular Targets and Pathways: The molecular targets and pathways involved vary based on the application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but lacks the methyl group.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Contains a fluorine atom instead of a methyl group.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Another fluorinated derivative with different substitution pattern.
Uniqueness: 4-Bromo-1-methyl-2-(trifluoromethoxy)benzene is unique due to the presence of both a methyl and a trifluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H6BrF3O |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
4-bromo-1-methyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O/c1-5-2-3-6(9)4-7(5)13-8(10,11)12/h2-4H,1H3 |
InChI Key |
KODFKGRXEMVBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


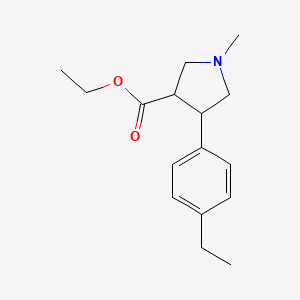
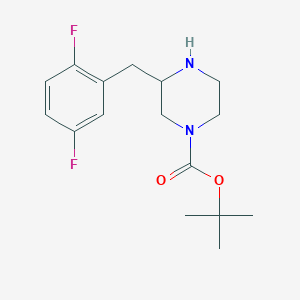
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)
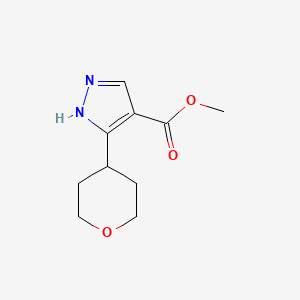
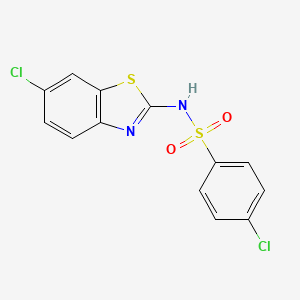
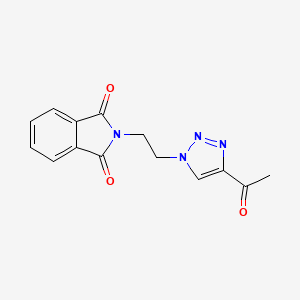
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
